(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436488
InChI: InChI=1S/C13H18Cl2N2.ClH/c1-17(12-3-2-6-16-8-12)9-10-4-5-11(14)7-13(10)15;/h4-5,7,12,16H,2-3,6,8-9H2,1H3;1H
SMILES: CN(CC1=C(C=C(C=C1)Cl)Cl)C2CCCNC2.Cl
Molecular Formula: C13H19Cl3N2
Molecular Weight: 309.7 g/mol

(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13436488

Molecular Formula: C13H19Cl3N2

Molecular Weight: 309.7 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride -

Specification

Molecular Formula C13H19Cl3N2
Molecular Weight 309.7 g/mol
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C13H18Cl2N2.ClH/c1-17(12-3-2-6-16-8-12)9-10-4-5-11(14)7-13(10)15;/h4-5,7,12,16H,2-3,6,8-9H2,1H3;1H
Standard InChI Key RCWAGTHRXCIZRR-UHFFFAOYSA-N
SMILES CN(CC1=C(C=C(C=C1)Cl)Cl)C2CCCNC2.Cl
Canonical SMILES CN(CC1=C(C=C(C=C1)Cl)Cl)C2CCCNC2.Cl

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Designation

  • IUPAC Name: N-[(2,4-Dichlorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride

  • Molecular Formula: C₁₃H₁₉Cl₃N₂

  • Molecular Weight: 309.7 g/mol

  • CAS Number: 1261232-13-6

Structural Characteristics

The compound comprises:

  • A piperidine ring substituted at the 3-position with a methylamine group.

  • A 2,4-dichlorobenzyl moiety attached to the piperidine nitrogen.

  • A hydrochloride counterion enhancing solubility and crystallinity.

Table 1: Key Physicochemical Properties

PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in water, DMSO, methanol
Melting PointNot explicitly reported
StabilityStable under inert conditions

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a nucleophilic substitution reaction:

  • Reactants: 2,4-Dichlorobenzyl chloride and N-methylpiperidin-3-yl-amine.

  • Conditions: Reflux in ethanol or dimethylformamide (DMF) with a base (e.g., triethylamine).

  • Mechanism: The amine attacks the electrophilic benzyl chloride, displacing chloride.

Reaction Scheme:

N-Methylpiperidin-3-amine+2,4-Dichlorobenzyl chlorideBase(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine\text{N-Methylpiperidin-3-amine} + \text{2,4-Dichlorobenzyl chloride} \xrightarrow{\text{Base}} \text{(2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine}
Subsequent treatment with HCl yields the hydrochloride salt.

Optimization Challenges

  • Byproduct Formation: Competing reactions may occur if stoichiometry or temperature is uncontrolled.

  • Purification: Column chromatography or recrystallization is required to isolate the product.

Physicochemical and Spectral Properties

Stability and Reactivity

  • Thermal Stability: Decomposes under extreme temperatures (>150°C) or acidic/basic conditions.

  • Reactivity:

    • Susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄).

    • Participates in alkylation and acylation reactions at the secondary amine.

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (DMSO- d₆): Peaks at δ 2.80–3.28 (piperidine protons), δ 7.45–7.62 (aromatic protons from dichlorobenzyl).

    • ¹³C NMR: Signals at δ 50–60 ppm (piperidine carbons), δ 125–135 ppm (aromatic carbons).

  • IR: Stretching frequencies at ~3200 cm⁻¹ (N-H), ~750 cm⁻¹ (C-Cl).

CompoundTargetIC₅₀/EC₅₀
SSR504734 (Piperidine derivative)Glycine Transporter 11.8 nM
Tofacitinib IntermediateJAK1 InhibitorNot reported

Hypothesized Mechanisms

  • The 2,4-dichlorobenzyl group may enhance lipophilicity, improving blood-brain barrier penetration.

  • The methyl-piperidine moiety could serve as a hydrogen bond donor/acceptor in target binding .

Research Findings and Limitations

Current Studies

  • In Vitro Screening: Limited data exist, but related compounds show activity in kinase inhibition assays .

  • Structural Analogues: Compounds like N-(thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine demonstrate the importance of halogenated aryl groups in potency .

Gaps in Knowledge

  • Pharmacokinetics: No ADME (absorption, distribution, metabolism, excretion) data available.

  • Toxicity: Safety profiles remain unstudied.

Comparative Analysis with Related Compounds

(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine Hydrochloride

  • Structural Difference: Chlorine substituents at positions 3 and 4 on the benzyl ring.

  • Impact: Altered electronic effects may influence receptor binding affinity.

Bis-(3,4-dichloro-benzyl)-piperidin-4-ylmethyl-amine Hydrochloride

  • Key Contrast: Dual dichlorobenzyl groups and a piperidin-4-ylmethyl chain.

  • Activity: Higher molecular weight (468.7 g/mol) may reduce bioavailability compared to the mono-substituted analog.

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